N-(tetradecanoyl)-sphinganine
Overview
Description
C14 dihydroceramide is a synthetic dihydroceramide. Acylation of sphinganine with myristoyl (FA-CoA with C14 acyl chain) by dihydro ceramide synthase 1, yields C14-dihydroceramide.
Cer(D18:0/14:0), also known as C14DH cer or DHC-a 18:0/14:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/14:0) is considered to be a ceramide lipid molecule. Cer(D18:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/14:0) has been primarily detected in blood. Within the cell, cer(D18:0/14:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/14:0) can be converted into ins-1-p-cer(D18:0/14:0)(1-).
N-tetradecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as tetradecanoyl (myristoyl).
Mechanism of Action
- Ceramides play essential roles in tissues, but DhCers are less prevalent. Despite this, they are now recognized as important players in various biological processes distinct from ceramides .
- Notably, inhibiting dihydroceramide desaturase (DES1) activity elevates DhCer levels, leading to cellular stress, autophagy, and early apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
C14 Dihydroceramide interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the endoplasmic reticulum (ER) through the acylation of sphinganine molecules by six isoforms of ceramide synthase . This process gives rise to dihydroceramide with varying acyl chain lengths .
Cellular Effects
C14 Dihydroceramide has been found to be involved in various cellular processes, including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
C14 Dihydroceramide exerts its effects at the molecular level through various mechanisms. It is involved in the generation of more complex sphingolipids in the Golgi apparatus .
Metabolic Pathways
C14 Dihydroceramide is involved in the de novo sphingolipid biosynthesis pathway . It is a substrate for the generation of more complex sphingolipids in the Golgi apparatus .
Subcellular Localization
The subcellular localization of C14 Dihydroceramide is primarily in the endoplasmic reticulum (ER), where it is synthesized
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSZXVRDXQARY-IOWSJCHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437370 | |
Record name | C14 Dihydroceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:0/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011759 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61389-70-6 | |
Record name | C14-Dihydroceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61389-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C14 Dihydroceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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